molecular formula C11H9NO2 B8636645 4-formyl-3,4-dihydro-2H-chromene-8-carbonitrile

4-formyl-3,4-dihydro-2H-chromene-8-carbonitrile

Cat. No. B8636645
M. Wt: 187.19 g/mol
InChI Key: KPAZJMFIRCOXRW-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of 4-(hydroxymethyl)-3,4-dihydro-2H-chromene-8-carbonitrile (210 mg, 1.11 mmol) in 10 mL of anhydrous DCM was added NaHCO3 (933 mg, 11.1 mmol), Dess-Martin reagent (942 mg, 2.22 mmol) at 0° C. The mixture was stirred at 0° C. for 1-2 hours. The reaction mixture was filtrated and purified by prep-TLC to give 4-formyl-3,4-dihydro-2H-chromene-8-carbonitile. 1H-NMR (400 MHz, CDCl3) δ ppm 9.67 (s, 1H), 7.43˜7.45 (m, 1H), 7.34˜7.36 (m, 1H), 6.93˜6.97 (m, 1H), 4.35˜4.39 (m, 1H), 4.0˜4.06 (m, 1H), 3.58˜3.6 (m, 1H), 2.4˜2.46 (m, 1H), 2.06˜2.14 (m, 1H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
933 mg
Type
reactant
Reaction Step One
Quantity
942 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[C:12]2[C:7](=[C:8]([C:13]#[N:14])[CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1.C([O-])(O)=O.[Na+].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH:2]([CH:3]1[C:12]2[C:7](=[C:8]([C:13]#[N:14])[CH:9]=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1)=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
OCC1CCOC2=C(C=CC=C12)C#N
Name
Quantity
933 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
942 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1-2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
purified by prep-TLC

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
C(=O)C1CCOC2=C(C=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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